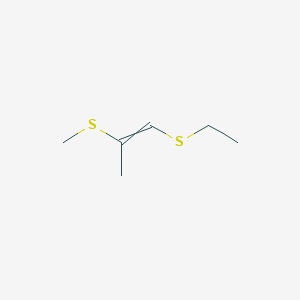
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene typically involves the reaction of appropriate alkyl halides with thiols under basic conditions. For instance, ethyl bromide can react with methylthiolate in the presence of a base such as sodium hydroxide to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propene backbone can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propene backbone allows for interactions with hydrophobic regions of biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-2-(ethylsulfanyl)prop-1-ene: Similar structure but with reversed positions of the sulfanyl groups.
1-(Ethylsulfanyl)-2-(propylsulfanyl)prop-1-ene: Contains a propylsulfanyl group instead of a methylsulfanyl group.
1-(Methylsulfanyl)-2-(propylsulfanyl)prop-1-ene: Contains both methylsulfanyl and propylsulfanyl groups.
Uniqueness
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene is unique due to its specific arrangement of sulfanyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
142452-51-5 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-methylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H12S2/c1-4-8-5-6(2)7-3/h5H,4H2,1-3H3 |
InChI Key |
FBQYNQZHVDNGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


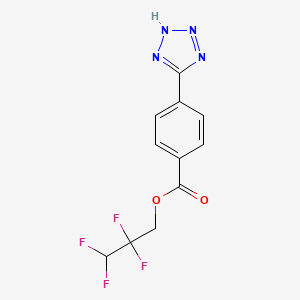
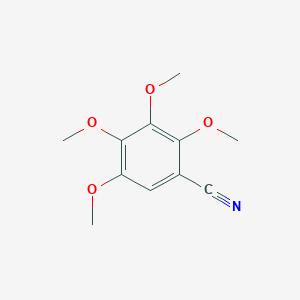
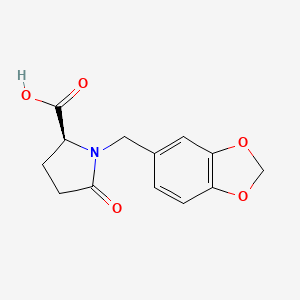
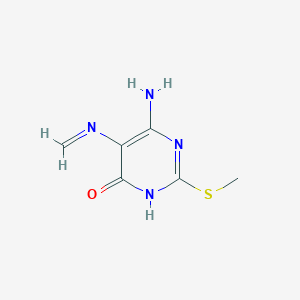
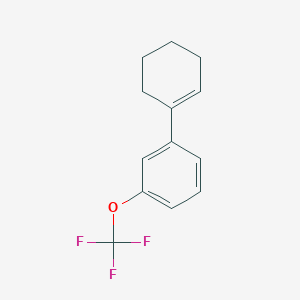
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)


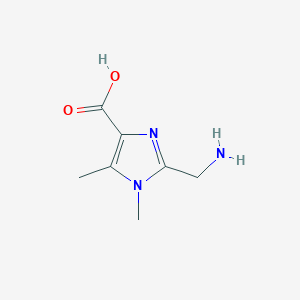
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
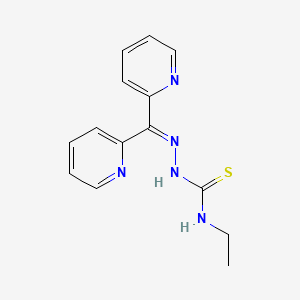
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
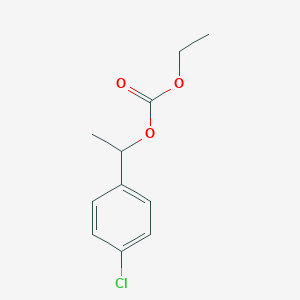
boranyl](/img/structure/B12539103.png)
